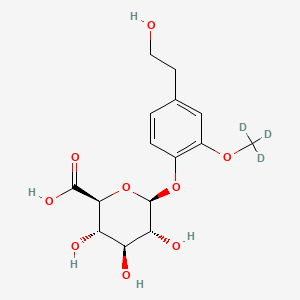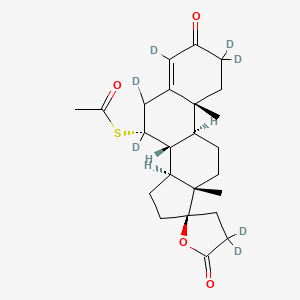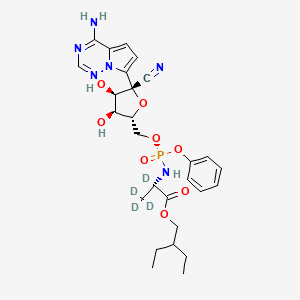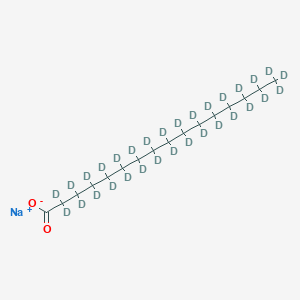
S-(s)-Verapamil-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Verapamil-d6 (hydrochloride) is a deuterated form of (S)-Verapamil, a calcium channel blocker used primarily in the treatment of cardiovascular conditions such as hypertension, angina, and certain arrhythmias. The deuterium atoms in (S)-Verapamil-d6 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Verapamil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the (S)-Verapamil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of (S)-Verapamil-d6 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Verapamil-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S)-Verapamil-d6 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows for the study of metabolic pathways and the determination of the compound’s half-life in biological systems.
Drug Development: It is used in the development of new drugs by providing insights into the drug’s behavior in the body.
Biological Research: The compound is used to study calcium channel function and its role in various physiological processes.
Industrial Applications: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
(S)-Verapamil-d6 (hydrochloride) exerts its effects by blocking calcium channels in the cell membranes of cardiac and smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to:
Decreased Heart Rate: By reducing calcium entry, the compound decreases the force of contraction and heart rate.
Vasodilation: It causes relaxation of smooth muscle cells in blood vessels, leading to vasodilation and reduced blood pressure.
Antiarrhythmic Effects: The compound helps in stabilizing abnormal heart rhythms by modulating calcium ion flow.
Comparaison Avec Des Composés Similaires
(S)-Verapamil-d6 (hydrochloride) can be compared with other calcium channel blockers such as:
(S)-Verapamil: The non-deuterated form, which has similar pharmacological effects but different metabolic properties.
Diltiazem: Another calcium channel blocker with a different chemical structure and mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: The uniqueness of (S)-Verapamil-d6 (hydrochloride) lies in its deuterated nature, which provides advantages in pharmacokinetic studies and drug development by offering a stable isotope for tracing and analysis.
Propriétés
Formule moléculaire |
C27H39ClN2O4 |
|---|---|
Poids moléculaire |
497.1 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D3,2D3; |
Clé InChI |
DOQPXTMNIUCOSY-VVIKVEIGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
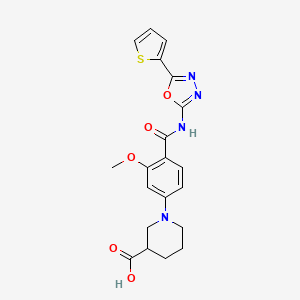
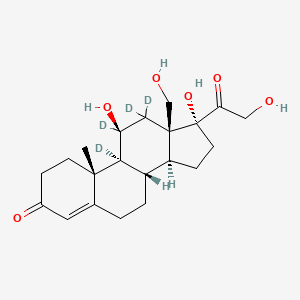


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)


![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
